N-Acetyl-2'-O-acetyl-3'-deoxyadenosine

Description

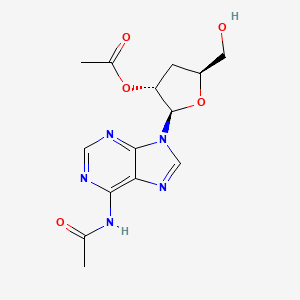

N-Acetyl-2'-O-acetyl-3'-deoxyadenosine is a synthetic nucleoside analog characterized by three key structural modifications:

- 3'-Deoxyribose: The absence of a hydroxyl group at the 3' position of the ribose sugar, a feature shared with antiviral agents like cordycepin (3'-deoxyadenosine) .

- N-Acetylation: An acetyl group attached to the exocyclic amine of the adenine base.

- 2'-O-Acetylation: A second acetyl group at the 2'-hydroxyl position of the sugar moiety.

This compound is primarily used in oligonucleotide synthesis as a protected monomer, enabling site-specific incorporation into DNA strands while preventing undesired side reactions during solid-phase synthesis . Its design balances stability and reactivity, making it valuable for developing therapeutic oligonucleotides and probes.

Properties

CAS No. |

189887-77-2 |

|---|---|

Molecular Formula |

C14H17N5O5 |

Molecular Weight |

335.32 g/mol |

IUPAC Name |

[(2R,3R,5S)-2-(6-acetamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate |

InChI |

InChI=1S/C14H17N5O5/c1-7(21)18-12-11-13(16-5-15-12)19(6-17-11)14-10(23-8(2)22)3-9(4-20)24-14/h5-6,9-10,14,20H,3-4H2,1-2H3,(H,15,16,18,21)/t9-,10+,14+/m0/s1 |

InChI Key |

XOSXHKUUADOPMC-IMSIIYSGSA-N |

Isomeric SMILES |

CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)OC(=O)C |

Canonical SMILES |

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-2’-O-acetyl-3’-deoxyadenosine typically involves multiple steps starting from adenosine. One common method includes the protection of the 5’-hydroxyl group, followed by selective acetylation at the N6 and 2’-O positions. The 3’-hydroxyl group is then removed through a deoxygenation reaction. Key reagents used in these steps include acetic anhydride, pyridine, and reducing agents such as lithium aluminum hydride .

Industrial Production Methods

Industrial production of N-Acetyl-2’-O-acetyl-3’-deoxyadenosine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient reaction control and purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2’-O-acetyl-3’-deoxyadenosine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the acetyl groups to form corresponding carboxylic acids.

Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate hydroxyl groups .

Scientific Research Applications

N-Acetyl-2’-O-acetyl-3’-deoxyadenosine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.

Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.

Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.

Industry: It is used in the development of diagnostic tools and biochemical assays

Mechanism of Action

The mechanism of action of N-Acetyl-2’-O-acetyl-3’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Modifications at the Sugar Moiety

- 3'-Deoxy vs. 2'-Deoxy: The absence of the 3'-OH group in the target compound distinguishes it from 2'-deoxy derivatives (e.g., N6,3'-O-diacetyl-2'-deoxyadenosine). This modification mimics cordycepin, which lacks 3'-OH for chain termination in RNA synthesis .

- 2'-O-Acetylation: Unlike unmodified 2'-deoxyadenosines, the 2'-O-acetyl group enhances steric protection during chemical synthesis, reducing side reactions .

Acylation Patterns

- Acetyl vs. Benzoyl Groups: N- and O-acetyl groups (target compound) offer moderate steric bulk and hydrophilicity compared to benzoyl derivatives (e.g., N6,3''-O-dibenzoyl-2''-deoxyadenosine), which increase lipophilicity but may hinder enzymatic processing .

- Impact on Bioactivity : Acetylation at the 2'-O position may reduce metabolic deactivation compared to unprotected hydroxyls, as seen in antiplasmodial glycosides where acetylation enhances stability and activity .

Biological Activity

N-Acetyl-2'-O-acetyl-3'-deoxyadenosine (N-Ac-2'-O-Ac-3'-dA) is a modified nucleoside derivative of adenosine, notable for its significant biological activities, particularly in antiviral and anticancer research. This compound features acetyl groups at the nitrogen-6 and 2'-oxygen positions while lacking a hydroxyl group at the 3' position, enhancing its stability and solubility compared to unmodified nucleosides. Its molecular formula is C₁₄H₁₈N₅O₈, with a CAS number of 189887-77-2.

N-Ac-2'-O-Ac-3'-dA exhibits its biological activity primarily through its incorporation into nucleic acids, which disrupts normal DNA and RNA synthesis. This interference inhibits viral replication and promotes apoptosis in cancer cells. The compound targets crucial enzymes such as DNA polymerases and reverse transcriptases, which are vital for nucleic acid metabolism.

Biological Activities

The compound's biological activities can be categorized as follows:

- Antiviral Activity : N-Ac-2'-O-Ac-3'-dA has shown promise in inhibiting viral replication by disrupting the synthesis of viral RNA and DNA. Its mechanism involves mimicking natural nucleotides, thereby competing with them during viral genome replication.

- Anticancer Properties : Research indicates that N-Ac-2'-O-Ac-3'-dA can induce apoptosis in various cancer cell lines. It does so by influencing signaling pathways related to cell growth and survival, making it a potential candidate for cancer therapy.

Comparative Analysis with Similar Compounds

The biological activity of N-Ac-2'-O-Ac-3'-dA can be compared with other modified nucleosides:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| N-Acetyl-3'-O-acetyl-2'-deoxyadenosine | Acetyl group at 3' position | Enhanced interaction with enzymes |

| 2'-Deoxyadenosine | Natural nucleotide | No acetyl modifications |

| 3',5'-Di-O-acetyl-2'-deoxyadenosine | Two acetyl groups | Increased hydrophobicity |

N-Ac-2'-O-Ac-3'-dA's unique combination of modifications potentially enhances its stability and biological activity compared to these similar compounds.

Case Studies

- Antiviral Activity : A study demonstrated that N-Ac-2'-O-Ac-3'-dA effectively inhibited the replication of certain RNA viruses in vitro. The compound was shown to reduce viral load significantly when administered at specific concentrations, highlighting its potential as an antiviral agent.

- Anticancer Research : In a clinical trial involving various cancer cell lines, N-Ac-2'-O-Ac-3'-dA exhibited cytotoxic effects, leading to increased rates of apoptosis. The study indicated that the compound could alter the expression of genes involved in apoptosis pathways, suggesting a mechanism for its anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.